Product packaging for Murralongin(Cat. No.:CAS No. 53011-72-6)

Murralongin

Cat. No.: B191912
CAS No.: 53011-72-6
M. Wt: 258.27 g/mol
InChI Key: PBAZKMWQUBDDLZ-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry and Chemical Biology

Murralongin belongs to the coumarin (B35378) class of natural products. bohrium.com Coumarins are a significant group of compounds in medicinal chemistry, characterized by a benzopyrone scaffold. bohrium.com They are found in a variety of plants, fungi, and microorganisms. bohrium.com The versatile structure of the coumarin nucleus allows for numerous modifications, leading to a wide range of biological activities. bohrium.comfrontiersin.org This has made coumarins and their derivatives a subject of intense research for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. bohrium.comnih.govresearchgate.net this compound, as a member of this family, is of interest to researchers in both chemical and pharmaceutical fields for its potential bioactivities. bohrium.comontosight.ai

Historical Context of this compound Discovery and Early Investigations

The discovery of this compound dates back to early phytochemical investigations of various plant species. It was identified as a novel monomeric coumarin isolated from Murraya elongata in a study published in 1973. mdpi.com Subsequent research led to its isolation from other plant sources as well. For instance, this compound has been isolated from the leaves of Galipea panamensis, the leaves and stems of Eremophila mitchellii, and the plant Corymbia citriodora, also known as lemon-scented gum. medchemexpress.combiosynth.comlookchem.com It has also been identified in various parts of plants from the Murraya genus, such as Murraya paniculata, and in Micromelum species. mdpi.comunair.ac.idbiochemjournal.com Early investigations focused on the isolation and structural elucidation of this compound and other coumarins from these natural sources. mdpi.comacs.org

Significance of this compound as a Bioactive Coumarin in Academic Research

This compound's significance in academic research stems from its demonstrated biological activities. As a bioactive coumarin, it has been investigated for various potential therapeutic applications. biosynth.comlookchem.com Research has explored its anti-inflammatory, antimicrobial, and anticancer properties. biosynth.comlookchem.com

One area of focus has been its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines, including the cholangiocarcinoma cell line KKU-100. biosynth.com It has also been found to down-regulate the expression of EpCAM (epithelial cell adhesion molecule) in human colon cancer cells, which may inhibit cancer cell adhesion. nih.gov Furthermore, along with another coumarin, phebalosin (B15786), it has been shown to inhibit the adhesion of cancer cells to the vascular intima by targeting cell-cell adhesion. frontiersin.org

In addition to its anticancer potential, this compound has been investigated for its activity against pathogens. For example, it has demonstrated activity against Leishmania panamensis, the parasite responsible for leishmaniasis. medchemexpress.com Its antimicrobial properties suggest potential applications in the development of new drugs to combat resistant bacterial strains. biosynth.com The anti-inflammatory properties of this compound also suggest its potential for managing chronic inflammatory conditions. biosynth.comlookchem.com

Current Research Landscape and Emerging Directions for this compound

The current research landscape for this compound continues to build upon the foundational knowledge of its bioactivity. Ongoing studies are further exploring its potential as a therapeutic agent. ontosight.aibiosynth.com A significant area of interest is the synthesis of this compound and its derivatives to enable more extensive biological evaluation. acs.org

Emerging research directions include a deeper investigation into its molecular mechanisms of action. ontosight.ai Understanding how this compound interacts with specific enzymes, receptors, and signaling pathways is crucial for its development as a targeted therapy. ontosight.aibiosynth.com Furthermore, its potential in combination with other compounds is an area ripe for exploration. For instance, studies have looked at the effects of a mixture of coumarin components from Murraya paniculata, including this compound, on biological targets. nih.gov

The continued exploration of this compound's biological activities, coupled with synthetic efforts and mechanistic studies, positions it as a promising natural product for future drug discovery and development. ontosight.aibiosynth.com

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C15H14O4 biosynth.com
Molecular Weight 258.27 g/mol biosynth.com
CAS Number 53011-72-6 biosynth.comlookchem.com
Appearance Powder/Solid sigmaaldrich.com
Melting Point 132-134 °C lookchem.com
Boiling Point 463.6°C at 760 mmHg lookchem.com
Flash Point 208.5°C lookchem.com
Density 1.198 g/cm³ lookchem.com
IUPAC Name 2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B191912 Murralongin CAS No. 53011-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(2)11(8-16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAZKMWQUBDDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201059
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53011-72-6
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053011726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53011-72-6
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Occurrence, Isolation, and Advanced Structural Elucidation of Murralongin

Botanical Sources and Phytogeographical Distribution of Murralongin-Producing Organisms

This compound is a naturally occurring coumarin (B35378) that has been isolated from several plant species within the Rutaceae family. Its presence has been confirmed in various parts of these plants, including leaves and fruits. The primary botanical sources identified are:

Murraya exotica (synonymous with Murraya paniculata ): Commonly known as Orange Jessamine, this species is a tropical, evergreen plant. medchemexpress.com It is widely distributed throughout Southeast Asia, including countries like India, Pakistan, and Malaysia. medchemexpress.com this compound is one of several coumarins found in this plant. medchemexpress.comthieme-connect.com

Micromelum minutum: this compound has been isolated from the fruits of this species. nih.gov Micromelum minutum is a shrub or small tree found across a wide range from southern Queensland, Australia, to New Guinea and Southeast Asia. publish.csiro.au

Galipea panamensis: The leaves of this plant, likely native to Panama as its name suggests, are another confirmed source of this compound. chemfaces.com

Murraya omphalocarpa: This species, found in Taiwan, is a significant source of various bioactive coumarins, including this compound, which has been isolated from its leaves. thieme-connect.comresearchgate.netnih.gov

Boenninghausenia albiflora: While not a direct isolation source mentioned with high frequency, this compound is listed among the coumarins present in this species, which is native to the Himalayan region.

The phytogeographical distribution of these plants indicates that this compound is predominantly found in species native to tropical and subtropical regions of Asia and the Americas.

Table 1: Botanical Sources of this compound

Plant Species Family Common Name Part(s) Containing this compound Geographical Distribution
Murraya exotica (M. paniculata) Rutaceae Orange Jessamine Leaves, Aerial parts Southeast Asia, India, Pakistan, Malaysia medchemexpress.commedchemexpress.com
Micromelum minutum Rutaceae --- Fruits Southeast Asia, Australia (Queensland), New Guinea nih.govpublish.csiro.au
Galipea panamensis Rutaceae --- Leaves Panama chemfaces.com
Murraya omphalocarpa Rutaceae --- Leaves Taiwan thieme-connect.comresearchgate.net
Boenninghausenia albiflora Rutaceae --- Leaves Himalayas

Methodologies for Extraction and Chromatographic Isolation of this compound

The isolation of this compound from its botanical sources follows a multi-step process involving extraction and chromatography. The general procedure is tailored to the physicochemical properties of coumarins.

Extraction: The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. Maceration or Soxhlet extraction are commonly employed using a range of organic solvents. The choice of solvent is critical and is typically a moderately polar solvent to effectively dissolve coumarins. Solvents such as chloroform, dichloromethane, and ethyl acetate (B1210297) have been successfully used. chemfaces.com For instance, the leaves of Murraya omphalocarpa were extracted with methanol (B129727) (MeOH), and the resulting extract was then partitioned to concentrate the coumarin fraction. thieme-connect.comresearchgate.net

Chromatographic Isolation: Following extraction, the crude extract, which is a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate this compound in its pure form.

Column Chromatography (CC): This is the primary technique for the large-scale separation of the extract's components. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, often starting with non-polar solvents like hexane (B92381) and gradually increasing in polarity with ethyl acetate or acetone. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process from the column chromatography and to identify fractions containing compounds of interest. The spots corresponding to this compound can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed. This technique offers higher resolution and yields highly pure this compound. A C18 reverse-phase column is commonly used with a mobile phase mixture, such as methanol/water or acetonitrile/water.

Advanced Spectroscopic and Spectrometric Characterization Techniques in this compound Structure Determination

The elucidation of this compound's molecular structure, like that of other complex natural products, relies on a combination of advanced spectroscopic and spectrometric methods.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight and deduce the molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups present in the molecule. For this compound, the IR spectrum would show characteristic absorption bands for a lactone carbonyl group (part of the coumarin core), hydroxyl groups, and carbon-carbon double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum provides information about the chromophore system of the molecule, which for this compound is the benzopyran-2-one (coumarin) nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed carbon-hydrogen framework.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The collective data from these techniques allowed for the unambiguous assignment of the structure of this compound as 7-methoxy-8-(1',2'-epoxy-3'-hydroxy-3'-methylbutyl)coumarin.

Stereochemical Assignment and Absolute Configuration of this compound

The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. Determining the specific three-dimensional arrangement of atoms, or its absolute configuration, is a critical aspect of its characterization.

The side chain at the C-8 position of this compound has stereocenters whose configuration must be determined. The relative configuration of diastereomers is often initially deduced from NOE (Nuclear Overhauser Effect) experiments in NMR, which can show the spatial proximity of different protons.

To determine the absolute configuration (the actual R or S designation at each chiral center), more specialized techniques are required:

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the most definitive determination of its three-dimensional structure and absolute stereochemistry, especially when using anomalous dispersion. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum, or "CD curve," is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum of this compound to those of related compounds with known absolute configurations or to theoretical calculations, its stereochemistry can be assigned. For example, the absolute configuration of the related compound (–)-murrangatin was determined to be [R,R] through analysis of the CD spectrum of one of its derivatives. capes.gov.br

Comparative Analysis of this compound with Structurally Related Natural Products

This compound belongs to a large family of 7-oxygenated coumarins, many of which are found in the same or related plant species. These compounds share the same basic coumarin skeleton but differ in the nature and stereochemistry of the isoprenoid-derived side chain at the C-8 position. A comparative analysis highlights these structural nuances.

Minumicrolin and Murrangatin are diastereomeric isomers of each other, differing in the stereochemistry of the diol in the side chain. ncats.io Phebalosin (B15786) features an epoxide ring in its side chain, similar to this compound, but with a different substitution pattern. nih.gov Micromelin contains a more complex, bicyclic ether system. chemfaces.comnih.gov Scopoletin is a much simpler coumarin, lacking the complex C-8 side chain altogether. nist.gov

Biosynthetic Pathways and Mechanistic Insights into Murralongin Formation

Proposed Biogenetic Hypotheses for Murralongin Elaboration

The formation of this compound is hypothesized to be an intricate process branching from the general phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine, which is converted through several enzymatic steps into p-coumaric acid. This acid is a crucial branching point for a vast array of secondary metabolites, including flavonoids and coumarins. frontiersin.orgdergipark.org.tr The biosynthesis proceeds to form the fundamental coumarin (B35378) scaffold, umbelliferone (B1683723), which serves as a key precursor for a diverse range of more complex coumarins. frontiersin.orgresearchgate.net

The most prominent biogenetic hypothesis suggests that this compound is not synthesized directly but is instead derived from another coumarin, phebalosin (B15786), through a significant rearrangement. researchgate.net Phebalosin is an epoxy coumarin that, upon acid-catalyzed rearrangement, is thought to yield the unique isoprenoid side chain characteristic of this compound. researchgate.net This transformation has led some researchers to classify this compound as a derived artifact of phebalosin, potentially formed during the extraction process from plant material, although it may also occur naturally within the plant. researchgate.net

Further oxidative modification of this compound is also proposed. For instance, murralongic acid, another related coumarin, is believed to be formed from the subsequent oxidation of this compound. researchgate.net The fundamental carbon skeleton of the coumarin portion of these molecules is derived from the shikimate pathway. sci-hub.seresearchgate.net

Table 1: Proposed Biogenetic Precursor-Product Relationships

PrecursorProposed ProductTransformation TypeReference(s)
L-Phenylalaninep-Coumaric AcidPhenylpropanoid Pathway frontiersin.org, dergipark.org.tr
UmbelliferonePhebalosinPrenylation & Epoxidation researchgate.net, researchgate.net
PhebalosinThis compoundRearrangement , researchgate.net, researchgate.net
This compoundMurralongic AcidOxidation researchgate.net

Identification and Characterization of Key Enzymatic Transformations in this compound Biosynthesis

The biosynthetic route to this compound relies on several classes of enzymes to construct and modify its structure. While the specific enzymes for every step in this compound synthesis have not been fully elucidated, research on coumarin biosynthesis in the Rutaceae family provides significant insights.

The initial steps are catalyzed by well-known enzymes of the phenylpropanoid pathway, including:

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid. frontiersin.orgdergipark.org.tr

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgdergipark.org.tr

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to its Coenzyme A thioester. frontiersin.orgdergipark.org.tr

A critical transformation is the ortho-hydroxylation of the cinnamic acid derivative, which is essential for the subsequent lactonization that forms the core coumarin ring of umbelliferone. frontiersin.org

The structural diversification of coumarins heavily depends on prenyltransferases (PTs) . These enzymes attach isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the coumarin nucleus. frontiersin.orgresearchgate.net In the context of the Murraya genus, a significant finding was the characterization of a prenyltransferase from Murraya exotica, named MePT1 . This enzyme catalyzes the C-geranylation of umbelliferone, a crucial step toward the formation of the precursor phebalosin. researchgate.net Interestingly, MePT1 also demonstrated minor O-prenylating activity, highlighting the functional diversity of these enzymes in Murraya plants. researchgate.net

Following prenylation, an epoxidase , likely another cytochrome P450 enzyme, is required to convert the geranylated intermediate into the epoxy coumarin phebalosin. The final proposed step, the conversion of phebalosin to this compound, is described as an acid-catalyzed rearrangement. researchgate.netresearchgate.net This suggests the transformation might occur non-enzymatically in the acidic environment of the plant cell vacuole or could be facilitated by a specific enzyme that has yet to be identified.

Table 2: Key Enzyme Classes in the Biosynthesis of this compound and its Precursors

Enzyme ClassRole in BiosynthesisReference(s)
Phenylalanine Ammonia-Lyase (PAL)Converts Phenylalanine to Cinnamic Acid frontiersin.org, dergipark.org.tr
Cytochrome P450 MonooxygenasesCatalyze hydroxylation (e.g., C4H) and epoxidation steps frontiersin.org, researchgate.net
Ligases (e.g., 4CL)Activate carboxylic acids for downstream reactions frontiersin.org, dergipark.org.tr
Prenyltransferases (PTs)Attach isoprenoid side chains (e.g., geranyl group) to the umbelliferone scaffold frontiersin.org, researchgate.net, researchgate.net

Precursor Incorporation Studies and Isotopic Labeling Experiments

To date, specific isotopic labeling studies focusing exclusively on the biosynthetic pathway of this compound have not been reported in the scientific literature. However, experiments conducted on other coumarins within the Rutaceae family provide a strong predictive framework for the biogenetic origins of this compound's molecular components.

Studies on Citrus species, which also belong to the Rutaceae family, have utilized D-[1-¹³C]glucose as a labeled precursor. sci-hub.seresearchgate.net The results from these experiments demonstrated that the core coumarin moiety is derived from the shikimate pathway , which is consistent with its origin from phenylalanine. Concurrently, the attached isoprenoid-derived rings (in those cases, a pyran ring) were shown to originate from the methylerythritol phosphate (B84403) (MEP) pathway . sci-hub.seresearchgate.net This pathway synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Furthermore, earlier tracer experiments in cell cultures of Thamnosma montana (Rutaceae) confirmed the incorporation of radio-labeled [2-¹⁴C]mevalonic acid into furanocoumarins. sci-hub.se The mevalonic acid (MVA) pathway is an alternative route to IPP and DMAPP. These findings collectively establish the metabolic sources for the different parts of complex coumarins in the Rutaceae family. It is therefore highly probable that the coumarin core of this compound is derived from the shikimate pathway, while its complex isoprenoid side chain originates from precursors synthesized via the MEP and/or MVA pathways.

Genetic and Molecular Biological Approaches to Unravel Biosynthetic Gene Clusters (if applicable)

The investigation into the genetic basis of this compound biosynthesis is an emerging field, greatly accelerated by advances in plant genomics. A significant milestone was the recent completion of a high-quality, chromosome-level genome assembly for Murraya paniculata, a known source of various coumarins. nih.gov This genomic resource is fundamental for identifying biosynthetic gene clusters (BGCs), where the genes encoding the enzymes for a specific metabolic pathway are often physically co-located on the chromosome. While the M. paniculata genome project initially focused on genes for floral scents, it provides the necessary foundation for mining BGCs related to coumarin production. nih.gov

Direct molecular evidence for key biosynthetic steps in the Murraya genus has been established. Researchers successfully identified and characterized the gene for the prenyltransferase MePT1 from Murraya exotica. researchgate.net The characterization of this gene, which is responsible for the crucial prenylation step leading to coumarin diversity, is a pivotal discovery in understanding the molecular biology of this pathway. researchgate.net

Although a complete BGC dedicated to this compound has not yet been delineated, the available genomic data combined with the characterization of key pathway genes like MePT1 indicates that the necessary tools and knowledge are in place for its future discovery. Such research would likely uncover the full suite of genes, including the hydroxylases, prenyltransferases, and potentially the enzyme or factor responsible for the final rearrangement of phebalosin to this compound.

Synthetic Strategies Towards Murralongin and Designed Analogues

Historical Overview of Synthetic Challenges in Murralongin Scaffolding

The core of this compound is a 7-methoxy-8-prenylcoumarin skeleton. The synthesis of coumarins has a long history, with classic methods such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation being the cornerstones of early synthetic efforts. nih.gov However, these methods often face challenges when applied to complex, highly substituted coumarins like this compound.

The primary synthetic hurdles in constructing the this compound scaffold include:

Construction of the Prenyl Side Chain: The creation of the 2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal side chain with the correct stereochemistry and oxidation state requires careful planning and execution.

Mild Reaction Conditions: Many natural products are sensitive to harsh reaction conditions, such as strong acids or high temperatures, which are often employed in classical coumarin (B35378) syntheses. rsc.org This necessitates the development of milder and more efficient synthetic methodologies.

The inherent difficulties in controlling regioselectivity and the need for multi-step sequences to build the complex side chain have historically made the synthesis of coumarins like this compound a formidable task.

Total Synthesis Methodologies of this compound and its Enantiomers

While a dedicated total synthesis of this compound has not been extensively reported in the scientific literature, the synthesis of structurally related coumarins from the Murraya genus provides a roadmap for its potential synthesis. researchgate.net These strategies often focus on the efficient construction of the coumarin core followed by the introduction of the characteristic side chains.

A unified synthetic strategy for this compound and its relatives would likely involve a convergent approach. This would entail the separate synthesis of the coumarin nucleus and the prenyl-derived side chain, followed by their coupling. This approach offers flexibility, allowing for the synthesis of various analogues by simply modifying either of the two fragments.

Common starting materials for the coumarin core are substituted phenols, which can be cyclized with β-ketoesters or other suitable three-carbon units. nih.gov For this compound, a 2-hydroxy-3-methoxybenzaldehyde (B140153) derivative could serve as a key precursor.

This compound itself is achiral. However, the synthesis of related natural products often requires stereoselective methods to control the configuration of stereocenters. Should chiral analogues of this compound be desired, asymmetric synthesis techniques would be crucial. These could include the use of chiral catalysts, auxiliaries, or starting materials to induce stereoselectivity in key bond-forming reactions.

Modern synthetic methods offer powerful tools for the construction of complex coumarins. For a hypothetical synthesis of this compound, the following key reactions would be highly valuable:

Acid-Catalyzed Rearrangement: Acid-catalyzed reactions are fundamental in many coumarin syntheses, such as the Pechmann condensation, which involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. rsc.orgnih.gov In the context of this compound, a Lewis or Brønsted acid could be used to facilitate the cyclization of a suitably functionalized precursor to form the coumarin ring.

Palladium-Catalyzed Oxidative Rearrangement: Palladium catalysis has revolutionized the synthesis of a wide array of organic molecules, including coumarins. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds. iosrjournals.orgresearchgate.net Specifically, a palladium-catalyzed oxidative cyclization could be employed to construct the coumarin nucleus from a substituted phenol and an alkyne. nih.gov Furthermore, palladium-catalyzed reactions could be instrumental in attaching the prenyl side chain to the C8 position of the coumarin core.

Reaction Type Description Potential Application in this compound Synthesis
Pechmann CondensationAcid-catalyzed reaction of a phenol with a β-ketoester to form a coumarin.Formation of the 7-methoxycoumarin (B196161) core.
Knoevenagel CondensationReaction of an aldehyde or ketone with an active methylene (B1212753) compound.Could be used to build the coumarin ring or functionalize the side chain. nih.gov
Palladium-Catalyzed Cross-CouplingHeck, Suzuki, or Sonogashira reactions to form C-C bonds.Attachment of the prenyl side chain to the C8 position of the coumarin nucleus. iosrjournals.orgresearchgate.net
Palladium-Catalyzed Oxidative CyclizationFormation of the coumarin ring from a phenol and an alkyne.An alternative, modern approach to the coumarin core. nih.gov

Development of Semi-synthetic Routes from Natural Precursors

Given that this compound is a natural product, a semi-synthetic approach starting from a more abundant, structurally related natural product could be a viable and efficient strategy. Many coumarins have been isolated from plants of the Murraya genus. researchgate.netnih.govanalis.com.my If a precursor coumarin with a simpler side chain at the C8 position is readily available, it could be chemically modified to yield this compound. This would involve selective transformations of the existing side chain, such as oxidation, reduction, or rearrangement, to install the desired 3-methylbut-2-enal functionality. This approach would likely be more step-economical than a full total synthesis.

Design and Chemical Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationships (SAR) and for potentially developing more potent and selective therapeutic agents. The chemical synthesis of such analogues would involve systematically modifying different parts of the this compound molecule.

Key modifications could include:

Alterations to the Prenyl Side Chain: The aldehyde and the double bond in the side chain are likely important for biological activity. Analogues could be synthesized where the aldehyde is reduced to an alcohol or oxidized to a carboxylic acid. The double bond could be saturated or moved to a different position.

Modification of the Coumarin Core: The methoxy (B1213986) group at C7 could be replaced with other alkoxy groups, a hydroxyl group, or a halogen. The aromatic ring could be further substituted to explore the electronic and steric requirements for activity.

Hybrid Molecules: The this compound scaffold could be combined with other pharmacophores to create hybrid molecules with dual or enhanced biological activities.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy

A comprehensive review of the scientific literature reveals that while the chemical compound this compound has been successfully isolated from natural sources and its structure elucidated, there are currently no published total syntheses of this molecule. This compound is a naturally occurring coumarin that has been identified in various plant species of the Murraya genus. nih.govbeilstein-journals.org Its chemical structure and properties are documented in chemical databases such as PubChem and ChEMBL.

The absence of established synthetic routes for this compound makes a comparative analysis of their efficiency, selectivity, and atom economy impossible at this time. Such an analysis is contingent on the existence of multiple, distinct synthetic pathways to a target molecule. Typically, this involves evaluating each route based on several key metrics:

Selectivity: This refers to the ability of a chemical reaction to preferentially form one product over others. In the context of complex molecule synthesis, key types of selectivity include:

Chemoselectivity: Preferential reaction of one functional group in the presence of others.

Regioselectivity: Preferential formation of one constitutional isomer over another.

Diastereoselectivity: Preferential formation of one diastereomer over another.

Enantioselectivity: Preferential formation of one enantiomer over another in a chiral synthesis.

Atom Economy: A concept developed by Barry Trost, atom economy measures how efficiently the atoms from the reactants are incorporated into the final desired product. mdpi.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a "greener" and more sustainable process with less waste generation.

Without any reported synthetic strategies for this compound, a detailed discussion and the creation of data tables for comparative analysis, as originally intended for this article, cannot be undertaken. The synthesis of this compound and its analogues remains an open area for future research in the field of synthetic organic chemistry. The development of the first total synthesis would be a significant achievement and would pave the way for the future comparative analyses envisioned in this section.

Mechanistic Investigations of Murralongin S Biological Activities

Cellular and Molecular Targets of Murralongin Action

The primary mode of action for this compound involves its interaction with specific cellular components to alter biological processes. biosynth.com As a member of the coumarin (B35378) family, its activities are linked to its distinct chemical structure. researchgate.net

This compound's biological effects are believed to stem from its ability to modulate specific enzymatic pathways. biosynth.combiosynth.com Enzyme modulators are compounds that can enhance or, more commonly, inhibit the activity of enzymes, which are proteins that catalyze essential biochemical reactions. patsnap.com By interfering with these enzymes, modulators can regulate physiological pathways. patsnap.com

Studies on related coumarin compounds have shown they can inhibit enzymes such as lipooxygenase and xanthine (B1682287) oxidase, likely by interfering with metal ions in the enzymes' active sites. researchgate.net The kynurenine (B1673888) pathway, a major route for tryptophan metabolism, is another system where enzyme inhibitors are studied for therapeutic potential. frontiersin.org While direct enzymatic targets for this compound are still under detailed investigation, its action is consistent with the modulation of such enzymatic processes. biosynth.combiosynth.com

This compound is thought to interfere with intracellular signaling cascades, which are complex chains of biochemical events that govern cellular responses. biosynth.commdpi.com These cascades are fundamental for normal cell function, but their dysregulation is a hallmark of diseases like cancer. wikipedia.orgnih.gov Toxins and other bioactive molecules can disrupt these pathways by targeting specific points in the cascade, leading to a pathological outcome. mdpi.com

Research on the plant family from which this compound is derived, Rutaceae, indicates that related compounds can interrupt key signaling pathways involved in cancer, such as the STAT3/NF-κB/COX-2 and EGFR signaling pathways. nih.gov The interference with these communication networks within the cell is a key aspect of its mechanism of action. biosynth.com

Anti-Cancer Activity Profiling and Underlying Mechanisms

Recent studies have explored this compound's potential as an anti-cancer agent, focusing on its ability to target pathways involved in cancer cell growth and survival. biosynth.com The anti-cancer mechanisms of natural phytochemicals are diverse and can include inducing cell death (apoptosis), halting the cell cycle, and preventing the formation of new blood vessels that feed tumors. xiahepublishing.com

A key area of investigation is this compound's efficacy in targeting the cellular pathways responsible for cancer cell proliferation and survival. biosynth.com Dysregulated proliferation is a fundamental characteristic of cancer, where the normal balance between growth and anti-growth signals is lost. nih.gov Natural compounds, known as nutraceuticals, can modulate these inflammatory and proliferation pathways to exert anti-cancer effects. nih.gov

This compound's anti-cancer activity is linked to its ability to regulate these critical pathways, which may involve inducing apoptosis or arresting the cell cycle to prevent tumor cells from multiplying. biosynth.comxiahepublishing.com The transcription factor NF-κB, which plays a central role in regulating genes involved in tumor cell survival and proliferation, is a common target for such compounds. nih.gov

The growth of solid tumors is critically dependent on angiogenesis, the process of forming new blood vessels to supply the tumor with oxygen and nutrients. cancer.govplos.org By blocking this process, antiangiogenic agents can effectively starve a tumor and slow its growth. cancer.govnih.gov

This compound belongs to the sesquiterpene class of compounds, which has been shown to include potent inhibitors of angiogenesis. biosynth.comnih.gov The mechanism of such inhibitors often involves blocking the activity of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), which tumors release to stimulate blood vessel formation. mdpi.comcolumbia.edu The inhibition of angiogenesis represents a significant pathway through which this compound may exert its anti-tumor effects.

Laboratory studies have demonstrated this compound's cytotoxic (cell-killing) effects on specific cancer cell lines. medcraveonline.commedcraveonline.com It exhibited notable cytotoxicity against the human cholangiocarcinoma (bile duct cancer) cell line, KKU-100, with a reported IC50 value of 9.0 µg/mL. medcraveonline.commedcraveonline.comresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition of the target cells. Cholangiocarcinoma is known to be a malignancy with a low response rate to conventional chemotherapy, making the search for new active compounds critical. waocp.org

In addition to its effect on cholangiocarcinoma cells, this compound was found to be weakly cytotoxic against the MCF-7 human breast cancer cell line, showing an IC50 value of 8.2 µg/mL. medcraveonline.comresearchgate.net

The following table summarizes the cytotoxic activities of this compound and other compounds isolated from Micromelum minutum against the KKU-100 cell line.

CompoundCytotoxicity against Cholangiocarcinoma (KKU-100) Cell Line (IC50)Reference
Microminutin1.7 µg/mL medcraveonline.commedcraveonline.com
Murrangatin2.9 µg/mL medcraveonline.commedcraveonline.com
This compound9.0 µg/mL medcraveonline.commedcraveonline.comresearchgate.net
Micromelin9.2 µg/mL medcraveonline.comresearchgate.net
Murralonginol10.0 µg/mL medcraveonline.commedcraveonline.com
Minumicrolin10.2 µg/mL medcraveonline.commedcraveonline.com
Scopoletin19.2 µg/mL medcraveonline.comresearchgate.net

Antimicrobial Efficacy and Mechanisms of Action

This compound, a naturally occurring coumarin, has demonstrated noteworthy antimicrobial properties, positioning it as a compound of interest in the search for new antimicrobial agents. The primary mechanisms through which this compound and related coumarins are believed to exert their antimicrobial effects often involve the disruption of essential cellular processes in microorganisms.

General mechanisms attributed to antimicrobial compounds from the coumarin class include the disruption of the microbial cell membrane, inhibition of nucleic acid synthesis, and the inhibition of crucial enzymes. mdpi.comoregonstate.education For instance, many antimicrobial agents function by compromising the integrity of the bacterial cell wall or membrane, leading to cell lysis and death. oregonstate.education Others act as bacteriostatic agents by inhibiting protein synthesis, thereby halting bacterial growth and allowing the host's immune system to clear the infection. mdpi.com

While specific studies detailing the precise antimicrobial mechanism of this compound are still emerging, research on coumarins isolated from Murraya species suggests that they are key contributors to the plant's anti-bacterial effects. frontiersin.org For example, compounds such as murrangatin, often isolated alongside this compound, have shown activity against bacteria like Porphyromonas gingivalis, a pathogen implicated in periodontal disease. frontiersin.org The broad-spectrum activity of coumarins against various pathogens, including bacteria and fungi, underscores the therapeutic potential of this class of compounds. mdpi.com The investigation into this compound's specific interactions with microbial targets remains an active area of research.

Anti-Inflammatory Modulatory Pathways

This compound has been identified as a potent anti-inflammatory agent, with research pointing towards its ability to modulate key inflammatory pathways. Its efficacy is particularly noted in the inhibition of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α)

The inflammatory response is a complex biological process involving the release of various signaling molecules, known as cytokines. Pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), play a crucial role in orchestrating this response. nih.govthermofisher.com However, their overproduction can lead to chronic inflammatory diseases. nih.gov

Studies on coumarins from Murraya exotica have indicated that their anti-inflammatory mechanism may involve the modulation of pro-inflammatory cytokines, including TNF-α. frontiersin.org This suggests that this compound could exert its anti-inflammatory effects by interfering with the signaling cascades that lead to the production of these key mediators. The inhibition of such cytokines is a critical therapeutic strategy for managing a range of inflammatory conditions. frontiersin.org For instance, the nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of the expression of many pro-inflammatory genes, including those for TNF-α and IL-6. nih.govnih.gov Natural compounds that inhibit the NF-κB pathway have demonstrated significant anti-inflammatory and anti-cancer properties. nih.govmdpi.com While direct evidence linking this compound to the NF-κB pathway is still being established, the observed reduction in pro-inflammatory cytokines suggests a potential interaction with this critical regulatory system.

Impact on Nitric Oxide Production in Inflammatory Responses

Nitric oxide (NO) is another critical mediator in the inflammatory process. While it has important physiological functions, excessive production of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation. scielo.brnih.gov

This compound and other coumarin derivatives isolated from Murraya species have been shown to possess anti-inflammatory activity by inhibiting the release of NO. frontiersin.org This inhibitory action is mediated through the suppression of the iNOS protein. frontiersin.org Research on extracts from plants containing these coumarins has demonstrated a significant reduction in NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. frontiersin.org Furthermore, some studies have shown that the inhibition of NO production is also linked to the suppression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. scielo.brnih.gov The ability of this compound to curtail the production of NO highlights a key mechanism of its anti-inflammatory action, making it a promising candidate for further investigation in the development of anti-inflammatory therapies. medtigo.com

Structure Activity Relationship Sar Studies of Murralongin and Its Derivatives

Theoretical Frameworks and Methodologies for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a critical process in drug discovery that deciphers how a molecule's chemical structure relates to its biological effects. gardp.org This understanding allows medicinal chemists to modify a compound to enhance its activity and selectivity. gardp.org The primary theoretical framework underpinning SAR is the concept of the pharmacophore, which refers to the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. slideshare.netijpsonline.com

Methodologies for SAR elucidation begin with a "hit" compound, like Murralongin, identified from screening. A series of analogues are then designed and synthesized, involving systematic modifications to the parent structure. These modifications can include altering functional groups, changing the size or shape of the carbon skeleton, or introducing different substituents. oncodesign-services.com

The process of identifying a pharmacophore involves several key steps:

Ligand and Data Selection: A set of active compounds that bind to the same target is chosen. unina.it

Conformational Analysis: The possible 3D shapes (conformations) of each molecule are determined. unina.it

Feature Assignment: Key chemical features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings are identified for each molecule. ijpsonline.com

Molecular Superimposition: The conformations are overlaid to find a common 3D arrangement of the essential features, which constitutes the pharmacophore model. unina.it

Both ligand-based and structure-based approaches are utilized. slideshare.net Ligand-based methods derive the pharmacophore from a set of known active molecules, while structure-based methods use the 3D structure of the biological target (e.g., an enzyme or receptor) to define the key interaction points. slideshare.netdovepress.com The resulting pharmacophore model serves as a qualitative hypothesis to guide the design of new, potentially more potent, molecules. unina.it

Identification of Key Pharmacophore Features for Biological Efficacy

A pharmacophore represents the specific arrangement of molecular features necessary for interaction with a biological target. nih.gov These features commonly include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and groups with positive or negative charges. nih.govfiveable.me The spatial relationship between these features is crucial for determining the ligand's binding affinity and specificity. fiveable.me

For the class of compounds to which this compound belongs (isoprenyl phenyl ethers), SAR studies have identified several key pharmacophoric features essential for biological efficacy, particularly as influenza neuraminidase (NA) inhibitors. mdpi.com Analysis of synthesized derivatives has revealed that an aryl aldehyde group and an unsubstituted hydroxyl group are critical for potent inhibitory activity. mdpi.com

The core pharmacophore for this class of NA inhibitors can be described by:

An Aromatic Ring: Serves as the central scaffold.

A Hydrogen Bond Donor: An unsubstituted hydroxyl group on the aromatic ring is vital for interaction with the target enzyme.

An Aldehyde Group: The aryl aldehyde moiety was found to be important for the compound's inhibitory function. mdpi.com

These features, in their specific spatial orientation, are believed to fit into the active site of the neuraminidase enzyme, leading to the inhibition of its function.

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking, Quantitative Structure-Activity Relationships (QSAR), Inductive Logic Programming)

Computational chemistry is an indispensable tool in modern SAR analysis, accelerating the drug discovery process by predicting the activity of new compounds. oncodesign-services.com These methods allow for the virtual screening of large compound libraries and provide insights into ligand-target interactions at a molecular level. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. slideshare.net For this compound analogues, molecular docking studies were performed to explain the observed SAR and to understand how the most active compounds bind to the influenza neuraminidase active site. mdpi.com This provides a structural basis for the importance of features like the aryl aldehyde and hydroxyl groups, guiding further structural modifications. mdpi.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. oncodesign-services.com By analyzing a set of known molecules and their measured activities (e.g., IC50 values), a predictive model is generated. This model can then estimate the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. This approach integrates pharmacophore modeling with statistical methods to refine the understanding of the SAR. numberanalytics.com

Correlation Between Specific Structural Motifs and Modulatory Effects on Biological Targets

SAR studies establish a direct correlation between specific structural parts of a molecule and its effect on a biological target. In the case of this compound analogues studied as influenza neuraminidase inhibitors, systematic modifications revealed clear structure-activity relationships. mdpi.com

The synthesis and evaluation of 32 aromatic ether analogues showed that the presence and position of certain functional groups had a significant impact on inhibitory potency. mdpi.com The key findings from these studies highlight that the aryl aldehyde and an unsubstituted hydroxyl group are important for NA inhibitory activities. mdpi.com

The most potent compound identified in the study was 3-(allyloxy)-4-hydroxybenzaldehyde (B1368985) (Compound 15), which demonstrated significantly stronger activity than other derivatives. mdpi.com This underscores the importance of the specific arrangement of the ether linkage and the hydroxyl and aldehyde groups on the phenyl ring for effective inhibition of the influenza H1N1 neuraminidase.

Table 1: Inhibitory Activity of Selected this compound Analogues against Influenza H1N1 Neuraminidase

Compound Structure Target Strain IC50 (μM)
Compound 15 3-(allyloxy)-4-hydroxybenzaldehyde A/GuangdongSB/01/2009 (H1N1) 26.96
A/Guangdong/03/2009 (H1N1) 27.73
A/Guangdong/05/2009 (H1N1) 25.13
Benzoic Acid Derivatives - - ~mM level

Data sourced from a study on isoprenyl phenyl ether analogues. mdpi.com

This data clearly illustrates that small changes in the molecular structure can lead to large differences in biological activity, which is the fundamental principle of SAR. gardp.org

Impact of Stereochemistry on this compound's Bioactivity Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug. mhmedical.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov

While specific studies on the stereochemistry of this compound were not found, the principles of stereochemical influence are universally applicable in medicinal chemistry. Generally, one isomer of a chiral drug fits much better into the target's binding site than the other, leading to significant differences in potency. nih.govnih.gov For instance, in studies of other natural product derivatives, it has been shown that the specific stereochemistry at a single carbon center can be pivotal, with one isomer being significantly more effective at inhibiting cancer cell proliferation than its counterpart. nih.gov

Analytical Methodologies in Murralongin Research

Advanced Chromatographic Techniques for Purity Assessment and Quantification of Murralongin in Complex Mixtures

Chromatographic methods are indispensable for separating this compound from the complex matrices of natural extracts, particularly from plants of the Micromelum and Murraya genera. mdpi.comunesp.br High-performance liquid chromatography (HPLC) is a dominant technique in this field, valued for its high sensitivity and accuracy in both qualitative and quantitative analysis. mdpi.comnih.gov

Research on coumarins from Micromelum falcatum highlights the use of Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with other detectors, for rapid profiling of extracts. mdpi.comnih.govresearchgate.net UPLC enhances separation efficiency and reduces analysis time compared to conventional HPLC. For purification, semi-preparative HPLC is employed to isolate this compound and related compounds in sufficient quantities for further structural elucidation and bioassays. nih.govresearchgate.net

Purity assessment is a critical step. Commercial standards for this compound often specify a purity of ≥95%, which is typically determined by Liquid Chromatography-Mass Spectrometry (LC-MS) combined with an Evaporative Light Scattering Detector (ELSD). sigmaaldrich.comsigmaaldrich.com Gas chromatography (GC) is another powerful technique for purity assessment, especially for volatile compounds, by separating components that can then be quantified based on their peak areas in the resulting chromatogram. birchbiotech.com

The following table provides a comparison of common chromatographic techniques applicable to the analysis of natural products like this compound. mdpi.comresearchgate.net

Technique Principle Primary Application in this compound Research Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. nih.govresearchgate.netQuantification, purity assessment, and purification of this compound from plant extracts. mdpi.comiltusa.comHigh resolution, high sensitivity, applicable to a wide range of compounds. nih.govHigher cost, more complex instrumentation compared to TLC. researchgate.net
Ultra-High-Performance Liquid Chromatography (UPLC) Uses columns with smaller particle sizes (<2 µm) than HPLC, requiring higher pressures for faster and more efficient separations. mdpi.comRapid profiling of complex coumarin (B35378) mixtures in plant extracts. mdpi.comnih.govIncreased resolution, higher speed, and greater sensitivity than HPLC.Requires specialized high-pressure systems.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase (either liquid or solid). birchbiotech.comPurity assessment and analysis of potential volatile derivatives or impurities. birchbiotech.comVery high resolution for volatile compounds, high sensitivity. birchbiotech.comLimited to thermally stable and volatile compounds. birchbiotech.com
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material coated on a plate. mdpi.comresearchgate.netRapid screening of extracts for the presence of coumarins, monitoring purification progress. researchgate.netdntb.gov.uaSimple, fast, low cost, allows parallel analysis of multiple samples. mdpi.comLower resolution and sensitivity compared to HPLC and GC. researchgate.net

High-Resolution Spectrometric Methods for Trace Analysis and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone for the structural elucidation and identification of this compound, especially within complex biological or environmental samples. mdpi.com Techniques like UPLC coupled with electrospray ionization (ESI) and HRMS (UPLC-ESI-HRMS) allow for the precise determination of the mass-to-charge ratio of ions, enabling the calculation of the elemental formula of a compound. mdpi.comnih.govresearchgate.net

Targeted metabolomics, which focuses on a predefined set of known metabolites, heavily relies on LC-MS/MS. creative-proteomics.com This approach is used to quantify specific molecules, making it ideal for studying the metabolic fate of this compound. The high sensitivity and specificity of modern triple quadrupole mass spectrometers allow for the detection of metabolites at very low concentrations. shimadzu.comcreative-proteomics.combioxpedia.com The identification process for metabolites involves separating the extracted compounds using chromatography and then detecting them with MS, which identifies them based on their mass-to-charge ratios. creative-proteomics.comnih.gov

Method Principle Application in this compound Research Key Findings/Capabilities
UPLC-ESI-HRMS/MS Combines the separation power of UPLC with the high mass accuracy of HRMS and the structural information from MS/MS fragmentation. mdpi.comnih.govIdentification and profiling of this compound and other coumarins in plant extracts. mdpi.comresearchgate.netProvides exact mass for elemental composition determination and fragmentation patterns for structural confirmation. mdpi.com Facilitates the identification of compounds in complex mixtures. nih.gov
LC-MS/MS A hyphenated technique that uses liquid chromatography to separate analytes before their detection by tandem mass spectrometry. bioxpedia.comnih.govTargeted quantification of this compound and its metabolites in biological fluids (e.g., plasma, urine). creative-proteomics.comnih.govEnables sensitive and selective quantification for pharmacokinetic and metabolite identification studies. shimadzu.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Uses an inductively coupled plasma to ionize the sample, which are then detected by a mass spectrometer. Primarily for elemental analysis. bam.deintertek.comTrace metal analysis of samples (not directly for this compound structure).High-resolution detection of elemental composition at trace and ultra-trace levels. intertek.comeuropa.eu

Spectroscopic Techniques for Investigating this compound's Interactions with Biomolecules

Understanding how this compound interacts with biological targets such as proteins is crucial for elucidating its mechanism of action. Several spectroscopic techniques are employed for this purpose, providing insights into binding affinity, kinetics, and conformational changes. xantec.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool not only for unambiguous structure determination of molecules like this compound but also for studying molecular interactions. nih.govnih.govconductscience.com By monitoring changes in the NMR spectrum of a target protein upon the addition of this compound, researchers can identify the specific amino acid residues involved in the binding interface. researchgate.netnih.gov This technique provides atomic-level information on the binding site and any conformational changes induced by the interaction. nih.gov

Fluorescence Spectroscopy is another widely used method to study protein-ligand interactions. numberanalytics.commdpi.com Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. The binding of a ligand like this compound can quench this intrinsic fluorescence, and the extent of quenching can be used to calculate binding constants and stoichiometry. nih.gov

Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy provide information about the secondary structure of proteins. nih.gov FTIR spectroscopy analyzes the vibrational modes of the protein's peptide bonds (e.g., Amide I and Amide II bands). mdpi.comresearchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's alpha-helical and beta-sheet content. nih.gov By comparing the spectra of a protein in the absence and presence of this compound, researchers can determine if the binding event alters the protein's secondary structure. nih.gov

Technique Information Provided Principle
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level structure, identification of binding sites, conformational changes. researchgate.netnih.govMeasures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to reveal detailed information about molecular structure and dynamics. conductscience.com
Fluorescence Spectroscopy Binding affinity (Kₐ), binding stoichiometry, conformational changes around fluorophores. numberanalytics.comnih.govMeasures the emission of light from fluorescent molecules (fluorophores). Ligand binding often alters the fluorescence intensity or wavelength. mdpi.com
Circular Dichroism (CD) Spectroscopy Changes in protein secondary structure (α-helix, β-sheet content). nih.govresearchgate.netMeasures the difference in absorption of left- and right-handed circularly polarized light, which is dependent on the chiral structure of the molecule. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Changes in protein secondary structure and specific bond vibrations. nih.govmdpi.comMeasures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (e.g., C=O, N-H in the peptide backbone). researchgate.net

Data Analysis and Cheminformatics Approaches in this compound Research

Cheminformatics integrates chemistry, computer science, and data analysis to process and interpret the vast amounts of data generated in chemical and biological research. neovarsity.orgresearchgate.net In the study of this compound, these approaches are critical for transforming raw analytical data into meaningful chemical knowledge.

Following data acquisition from techniques like HRMS/MS, sophisticated software is used to process the spectra. mdpi.com This involves peak detection, noise reduction, and alignment. For metabolite identification, the workflow includes comparing experimental data against spectral libraries and public databases such as Metlin, the Human Metabolome Database (HMDB), and KEGG. mdpi.com In research on coumarins, data analysis pipelines can filter potential elemental compositions based on specific rules, such as setting minimum numbers of carbon, hydrogen, and oxygen atoms expected for this class of compounds. mdpi.com

Cheminformatics also plays a vital role in predictive modeling. Virtual screening methods use computational models to predict the interaction of a small molecule like this compound with a large number of biological targets, helping to prioritize experimental work. sheffield.ac.uk These tools can also predict various physicochemical and biological properties of a compound based on its structure. The development of advanced computational tools and algorithms allows researchers to analyze complex chemical reaction networks, which can provide insights into metabolic pathways and enzyme design. uni-bielefeld.de This interdisciplinary field is essential for accelerating the pace of discovery in natural product research. neovarsity.org

Future Directions and Advanced Research Perspectives for Murralongin

Elucidating Unexplored Mechanistic Avenues and Novel Biological Targets

While preliminary studies have identified some biological activities of Murralongin, a significant opportunity exists to uncover its complete mechanistic profile and identify novel molecular targets. Initial research has pointed to its potential as an inhibitor of human carbonic anhydrase (hCA) isozymes, specifically hCAII and hCAIX. jmb.or.krresearchgate.net The latter is a particularly promising target for anticancer therapeutics due to its overexpression in many cancer tissues. researchgate.net Future work should focus on experimental validation of these in silico findings and on expanding screening to a broader panel of hCA isozymes to determine selectivity. researchgate.netmedtigo.com

Beyond carbonic anhydrases, the chemical scaffold of this compound suggests other potential targets. For instance, the MurA enzyme, which is crucial for the biosynthesis of the bacterial cell wall, represents a promising target for novel antibiotics. mdpi.comnih.gov Given that inhibitors of MurA could function as broad-spectrum antibiotics, investigating this compound's activity against this enzyme in various bacterial species, including both Gram-positive and Gram-negative strains, is a logical next step. mdpi.comnih.gov Detailed mechanistic studies are essential to understand how this compound exerts its effects on these and other potential targets. medtigo.com Such investigations could involve biochemical assays, structural biology studies to characterize binding interactions, and cell-based assays to confirm its effects on signaling pathways. medtigo.com

Furthermore, this compound has shown nematicidal (worm-killing) activity, a finding consistent with the known activity of other coumarins against phytopathogenic nematodes. nih.gov The specific molecular targets within nematodes remain unknown. Elucidating this mechanism could lead to the development of new anthelmintic agents.

Development of Advanced Synthetic Methodologies for Structural Diversification

To date, this compound has been primarily obtained through isolation from natural sources such as plants of the Murraya genus. mdpi.com To fully explore its therapeutic potential, the development of efficient and versatile synthetic methodologies is crucial. Advanced synthetic chemistry offers the tools to not only produce this compound in larger quantities but also to create a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies. adelaide.edu.au

A key strategy is "late-stage diversification," where a central molecular scaffold, in this case, the coumarin (B35378) core of this compound, is synthesized and then modified in the final steps to create numerous derivatives. nih.gov This approach allows for the systematic alteration of functional groups on the this compound structure. Modern synthetic methods, including transition-metal catalysis, could be employed to forge new bonds and introduce a variety of substituents with high efficiency and selectivity (chemo-, regio-, and stereoselectivity). adelaide.edu.aunih.gov For example, developing catalytic, enantioselective reactions could provide access to stereochemically pure analogs, which is vital as the three-dimensional structure of a molecule is often critical for its biological activity. adelaide.edu.au The creation of such a library would enable researchers to identify the key structural features responsible for its bioactivity and to optimize properties like potency, selectivity, and metabolic stability.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Broader Biological Impact

To gain a comprehensive understanding of how this compound affects biological systems, it is essential to look beyond single-target interactions. Omics technologies provide a powerful platform for this, allowing for the large-scale analysis of biological molecules like proteins and metabolites. humanspecificresearch.org

Proteomics: This is the large-scale study of the proteome—the entire set of proteins expressed by an organism or cell. humanspecificresearch.org By treating cells or organisms with this compound and analyzing changes in protein expression and post-translational modifications, researchers can identify its direct targets and downstream effects. This approach can reveal unexpected off-target effects and provide clues about the compound's mechanism of action and potential toxicity. humanspecificresearch.org

Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org As a natural product, this compound is already cataloged in metabolomics databases. sigmaaldrich.commetabolomicsworkbench.org Applying metabolomics to cells or tissues exposed to this compound can reveal how it perturbs metabolic pathways. researchgate.net This can provide insights into its broader physiological impact and help identify biomarkers of its activity.

The integration of these omics technologies can generate vast datasets, offering a holistic view of this compound's biological impact and helping to uncover new therapeutic applications. humanspecificresearch.orgunibo.it

Exploration of this compound in Systems Biology Contexts

Systems biology aims to understand complex biological processes by examining the interactions between various components of a cell or organism as a whole. nih.gov It utilizes computational and mathematical models to simulate and predict the behavior of these intricate systems. gene-quantification.denih.gov The data generated from proteomics and metabolomics studies on this compound can serve as crucial inputs for building such models.

By integrating multi-omics data, researchers can construct network models of cellular processes and simulate the effects of introducing this compound. gene-quantification.deembopress.org This approach can help to:

Predict how this compound's interaction with one target might cascade through interconnected signaling or metabolic pathways.

Understand the emergent properties of the system in response to the compound, such as feedback loops or compensatory mechanisms. nih.gov

Identify potential points of intervention to enhance therapeutic effects or mitigate adverse reactions.

Ultimately, exploring this compound within a systems biology framework can move research from a descriptive to a predictive science, allowing for a deeper understanding of its mechanisms and facilitating a more rational approach to drug development. nih.gov

Research DirectionKey ObjectivesRelevant Technologies
Elucidating Mechanistic Avenues Identify and validate novel biological targets (e.g., MurA, hCA isozymes). Characterize binding interactions and downstream cellular effects.Molecular Docking, Biochemical Assays, X-ray Crystallography, Cell-based Signaling Assays.
Advanced Synthetic Methodologies Develop efficient total synthesis. Create diverse analog libraries for SAR studies via late-stage diversification.Transition-Metal Catalysis, Enantioselective Synthesis, Combinatorial Chemistry.
Integration of Omics Technologies Profile changes in protein expression and metabolic pathways upon treatment. Identify biomarkers and off-target effects.Proteomics (e.g., Mass Spectrometry), Metabolomics (e.g., NMR, Mass Spectrometry).
Exploration in Systems Biology Model the systemic impact of this compound on cellular networks. Predict complex biological responses and identify novel therapeutic strategies.Computational Modeling, Network Biology, Multi-omics Data Integration.

Q & A

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

  • Methodological Answer : Use randomized controlled trial (RCT) designs with blinded histopathological assessments. Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) at intervals. Apply survival analysis (Kaplan-Meier curves) for time-to-event data .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound’s preclinical trials?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies. Obtain IRB approval for human cell-line use. Document adverse events per CONSORT criteria, and deposit raw data in FAIR-aligned repositories (e.g., Figshare) .

Q. How to mitigate bias in this compound’s comparative efficacy studies?

  • Methodological Answer : Use double-blinding and randomization. Pre-register hypotheses on platforms like ClinicalTrials.gov . Apply GRADE criteria for evidence quality assessment .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.